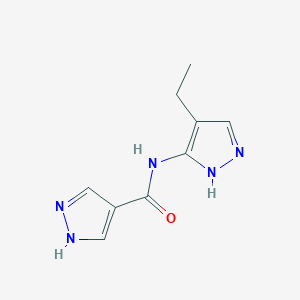![molecular formula C11H21N3O B6647989 3-Methyl-3-[(1-methylimidazol-2-yl)methylamino]pentan-1-ol](/img/structure/B6647989.png)
3-Methyl-3-[(1-methylimidazol-2-yl)methylamino]pentan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-3-[(1-methylimidazol-2-yl)methylamino]pentan-1-ol is a complex organic compound that features both an imidazole ring and an amino alcohol structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-3-[(1-methylimidazol-2-yl)methylamino]pentan-1-ol typically involves the reaction of 1-methylimidazole with a suitable alkylating agent to introduce the methyl group at the 2-position of the imidazole ring. This is followed by the reaction with an appropriate amine to form the amino alcohol structure. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) or ethanol, and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors and more efficient purification techniques such as distillation or chromatography to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3-Methyl-3-[(1-methylimidazol-2-yl)methylamino]pentan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used.
Substitution: Alkyl halides or sulfonates can be used as electrophiles in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution reactions could introduce various functional groups to the molecule.
Wissenschaftliche Forschungsanwendungen
3-Methyl-3-[(1-methylimidazol-2-yl)methylamino]pentan-1-ol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials with specific properties, such as polymers or catalysts.
Wirkmechanismus
The mechanism of action of 3-Methyl-3-[(1-methylimidazol-2-yl)methylamino]pentan-1-ol involves its interaction with various molecular targets. The imidazole ring can interact with metal ions or enzymes, potentially inhibiting their activity. The amino alcohol structure allows for hydrogen bonding and other interactions with biological molecules, influencing their function and activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Methylimidazole: A simpler imidazole derivative with similar chemical properties.
3-Methyl-1H-imidazole-4-carboxylic acid: Another imidazole derivative with different functional groups.
2-Methylimidazole: A structural isomer with similar reactivity.
Uniqueness
3-Methyl-3-[(1-methylimidazol-2-yl)methylamino]pentan-1-ol is unique due to its combination of an imidazole ring and an amino alcohol structure. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to simpler imidazole derivatives.
Eigenschaften
IUPAC Name |
3-methyl-3-[(1-methylimidazol-2-yl)methylamino]pentan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N3O/c1-4-11(2,5-8-15)13-9-10-12-6-7-14(10)3/h6-7,13,15H,4-5,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCEREFXDOPLKLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(CCO)NCC1=NC=CN1C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(2-bicyclo[2.2.1]hept-5-enylmethyl)pyridin-2-amine](/img/structure/B6647914.png)

![N-ethyl-3-oxo-1,2,5,6,8,8a-hexahydroimidazo[1,5-a]pyrazine-7-carboxamide](/img/structure/B6647927.png)
![6-(2-hydroxypentylamino)-2H-[1,2,4]triazolo[4,3-b]pyridazin-3-one](/img/structure/B6647934.png)
![N-[(3-methyltriazol-4-yl)methyl]-7-oxabicyclo[2.2.1]heptan-2-amine](/img/structure/B6647949.png)
![N-[(5-chloroquinolin-8-yl)methyl]-1,1-dioxothiolan-3-amine](/img/structure/B6647957.png)
![3-[(2-Propan-2-yl-1,3-thiazol-4-yl)methyl]pyrimidin-4-one](/img/structure/B6647964.png)
![1-methyl-N-{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-3-amine](/img/structure/B6647967.png)
![N-[(5-chloroquinolin-8-yl)methyl]-3-methylsulfonylpropan-1-amine](/img/structure/B6647974.png)

![1-[(5-Ethyl-1,3,4-oxadiazol-2-yl)methyl]-4-methylpyridin-2-one](/img/structure/B6647987.png)
![3-[(2,6-Dimethylphenyl)methylamino]butanenitrile](/img/structure/B6648000.png)
![N-[(5-chloroquinolin-8-yl)methyl]-3-methylsulfinylbutan-1-amine](/img/structure/B6648003.png)
![N-[1-(5-methyl-1,3-thiazol-2-yl)ethyl]thian-4-amine](/img/structure/B6648026.png)
